molecular formula C19H21N3O5S2 B2798714 1-(4-methoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide CAS No. 957013-66-0

1-(4-methoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide

Cat. No. B2798714
CAS RN: 957013-66-0
M. Wt: 435.51
InChI Key: NEVMKMHAZZKIFF-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a class of organic compounds containing a sulfonyl functional group attached to two carbon atoms . Sulfonamides are known for their use in medicinal chemistry, particularly as antibiotics .


Molecular Structure Analysis

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. It also has a methoxy group attached to a benzene ring (making it a methoxybenzene), and a sulfonamide group .


Chemical Reactions Analysis

Sulfonamides, in general, can undergo a variety of reactions. They can act as bases, forming salts with acids, and as weak acids, forming salts with bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, 4-Methoxybenzenesulfonyl hydrazide, a related compound, has a melting point of 111-114 °C .

Scientific Research Applications

Cytotoxic Agents in Cancer Therapy

Compounds similar to 1-(4-methoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide have been evaluated for their cytotoxicity against various human tumor cell lines. For example, novel N-arylpyrazole derivatives bearing the sulfonamide moiety demonstrated promising cytotoxicity against cancer cell lines such as MCF-7, Hela, and A549, with some derivatives showing better efficacy than known drugs like celecoxib and cisplatin (Duan et al., 2016). This highlights the potential of sulfonamide derivatives in cancer therapy.

Antimicrobial Activities

Sulfonamide compounds, including those related to 1-(4-methoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide, have shown effectiveness against various pathogenic strains of gram-positive and gram-negative bacteria. They have been utilized in treating infectious diseases like malaria, urinary and respiratory tract infections (Ahmad & Farrukh, 2012). This demonstrates the broad-spectrum antimicrobial potential of sulfonamide derivatives.

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives have been investigated for their ability to inhibit enzymes like carbonic anhydrases and acetylcholinesterase, which are relevant in conditions such as glaucoma, epilepsy, and Alzheimer's disease. For instance, pyrazoline benzensulfonamides were synthesized and found to inhibit human carbonic anhydrase isoenzymes effectively, with low cytotoxicity towards oral squamous cancer cell lines and non-tumor cells (Ozgun et al., 2019). These findings suggest the therapeutic versatility of sulfonamide-based compounds in enzyme-targeted treatments.

Potential as Radiosensitizing Agents

Some sulfonamide derivatives have been evaluated for their ability to enhance the cell-killing effect of γ-radiation, suggesting a potential role as radiosensitizing agents in cancer therapy. Compounds with various biologically active moieties, such as pyrazol, thiophene, pyridine, and pyrimidines, were synthesized and showed higher activity than doxorubicin, highlighting the potential for sulfonamide derivatives in improving cancer radiotherapy outcomes (Ghorab et al., 2015).

Safety And Hazards

As with any chemical compound, handling should be done with appropriate safety measures. For example, 4-Methoxybenzenesulfonyl chloride, a related compound, is known to cause severe skin burns and eye damage .

properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S2/c1-14-19(29(25,26)21(3)16-8-6-5-7-9-16)15(2)22(20-14)28(23,24)18-12-10-17(27-4)11-13-18/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVMKMHAZZKIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)OC)C)S(=O)(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide

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